Diphenylundecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97392-74-0 |
|---|---|
Molecular Formula |
C23H32 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-phenylundecylbenzene |
InChI |
InChI=1S/C23H32/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChI Key |
HUMMQDLHLVLHCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylundecane and Its Structural Analogs
Classical Organic Synthesis Routes to Diphenylundecane
Traditional organic synthesis provides robust and well-understood, though often strenuous, methods for preparing this compound. These routes typically involve multi-step processes.
A primary classical route to this compound involves the Friedel-Crafts acylation of benzene (B151609) with undecanoyl chloride, followed by reduction of the resulting ketone. byjus.comchemguide.co.uklibretexts.org This two-step approach is a foundational method in aromatic chemistry.
The initial step is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction. byjus.comsavemyexams.com In this reaction, benzene is treated with undecanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich benzene ring. byjus.comchemguide.co.uk This reaction typically requires heating to proceed to completion. The product of this acylation is 1,11-diphenylundecan-1-one.
The subsequent step involves the reduction of the carbonyl group of the ketone to a methylene (B1212753) group. Several methods can be employed for this transformation. The Clemmensen reduction , which utilizes a zinc-mercury amalgam in concentrated hydrochloric acid, is one such method. However, the strongly acidic conditions of the Clemmensen reduction can be problematic for substrates with acid-sensitive functional groups.
An alternative and often preferred method for the reduction of the ketone intermediate is the Wolff-Kishner reduction . byjus.comwikipedia.org This reaction is conducted under basic conditions, making it suitable for substrates that are unstable in strong acid. alfa-chemistry.com The reaction involves the initial formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄). byjus.comwikipedia.org The hydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. byjus.compharmaguideline.com The reaction proceeds through the deprotonation of the hydrazone and the eventual elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, yielding the final this compound product. wikipedia.orgyoutube.com A modification developed by Huang-Minlon involves carrying out the reaction in a one-pot procedure, which can reduce reaction times. alfa-chemistry.compharmaguideline.com
Table 1: Comparison of Classical Reduction Methods
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | N₂H₄, KOH, high-boiling solvent |
| Conditions | Strongly acidic | Strongly basic, high temperature |
| Substrate Scope | Not suitable for acid-sensitive compounds | Suitable for acid-sensitive, base-stable compounds |
| Key Intermediate | Not applicable | Hydrazone |
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance compared to classical routes.
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. nih.govacs.org These reactions generally involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, such as palladium, nickel, or cobalt. nih.govacs.orgresearchgate.net The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Recent research has highlighted the effectiveness of cobalt and silver catalysts in cross-coupling reactions involving alkyl halides. kyoto-u.ac.jp Cobalt catalysts, in particular, have shown promise for coupling alkyl halides with organomagnesium reagents. nih.govsci-hub.se Studies have demonstrated that a combination of cobalt(II) chloride and a phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can effectively catalyze the coupling of primary and secondary alkyl halides with Grignard reagents. nih.gov This approach offers a direct method for forming the long alkyl chain of this compound by coupling a dihaloundecane with a phenyl Grignard reagent.
Silver catalysis has also been explored for similar transformations. While less common than cobalt or palladium, silver-based systems can promote the coupling of alkyl halides with organometallic reagents under specific conditions.
Organomagnesium (Grignard) and organolithium reagents are crucial components in many transition-metal-catalyzed cross-coupling reactions. mmcmodinagar.ac.inlibretexts.orgdalalinstitute.com These reagents serve as the nucleophilic source of the phenyl group. youtube.com
Organomagnesium Reagents (Grignard Reagents) : Phenylmagnesium bromide (PhMgBr) is a common Grignard reagent used in these syntheses. kyoto-u.ac.jp It is prepared by reacting bromobenzene (B47551) with magnesium metal in an ether solvent. libretexts.org Grignard reagents are highly reactive and are effective in transmetalation with the transition metal catalyst. kyoto-u.ac.jp
Organolithium Reagents : Phenyllithium (PhLi) is another powerful organometallic reagent that can be used. mmcmodinagar.ac.in Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in certain situations. mmcmodinagar.ac.indalalinstitute.com They are typically prepared by reacting an aryl halide with lithium metal. mmcmodinagar.ac.in
The choice between organomagnesium and organolithium reagents can depend on the specific catalyst system and the substrate. Both are highly basic and require anhydrous reaction conditions. libretexts.org
Table 2: Key Components in Modern Catalytic Synthesis
| Component | Role | Examples |
| Transition Metal Catalyst | Facilitates C-C bond formation | CoCl₂, Ag-based catalysts |
| Ligand | Stabilizes and modifies catalyst | dppe |
| Organometallic Reagent | Nucleophilic phenyl source | Phenylmagnesium bromide, Phenyllithium |
| Electrophile | Alkyl chain source | 1,11-Dihaloundecane |
Transition-Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Mechanistic Considerations of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination, β-Hydride Elimination Prevention)
The synthesis of this compound and its structural analogs, which fall under the broader class of 1,1-diarylalkanes, is often achieved through transition-metal catalyzed cross-coupling reactions. Nickel- and palladium-based catalysts are frequently employed, and their catalytic cycles typically involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. chinesechemsoc.orgacs.org Understanding these mechanistic steps is crucial for optimizing reaction conditions and achieving high yields and selectivity.
A prevalent catalytic system for the synthesis of 1,1-diarylalkanes involves a Nickel(0)/Nickel(II) cycle. chinesechemsoc.org This process is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent nickel(0) complex. This step involves the cleavage of the carbon-halogen bond and the oxidation of the nickel center from Ni(0) to Ni(II), forming a Ni(II)-aryl intermediate.
The subsequent step is transmetalation , where an organometallic reagent, such as an arylboronic acid (Ar'-B(OH)₂) in Suzuki-Miyaura coupling, transfers its aryl group to the nickel center. This results in a diarylnickel(II) complex, releasing the boron-containing byproduct.
The final step of the catalytic cycle is reductive elimination . In this step, the two aryl groups on the nickel center couple to form the desired diarylalkane product. This process reduces the nickel center from Ni(II) back to its Ni(0) state, thus regenerating the active catalyst for the next cycle.
A critical challenge in the synthesis of long-chain diarylalkanes like this compound is the potential for β-hydride elimination . This undesired side reaction can occur from alkylmetal intermediates that possess hydrogen atoms on the carbon atom beta to the metal center. nih.gov In the context of this compound synthesis, if an organonickel intermediate is formed with an undecyl chain, β-hydride elimination can lead to the formation of an alkene and a nickel-hydride species, reducing the yield of the desired product. nih.gov Strategies to prevent β-hydride elimination include the use of ligands that promote reductive elimination over β-hydride elimination, careful choice of reaction temperature, and the use of substrates that lack β-hydrogens where possible, although this is not applicable for an undecyl chain. The choice of ligand, such as 1,2-bis(diphenylphosphino)ethane (dppe), can influence the relative rates of the desired cross-coupling and the undesired elimination pathway. nih.gov
In addition to the classical Ni(0)/Ni(II) cycle, other mechanistic pathways have been proposed and utilized. For instance, some transformations may proceed through a Ni(I)/Ni(III) cycle. chinesechemsoc.org Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of 1,1-diarylalkanes. beilstein-journals.org These reactions can involve the synergistic cooperation of three catalytic cycles: a photoredox cycle, a nickel cycle, and a hydrogen atom transfer (HAT) cycle. beilstein-journals.orgnih.gov In such systems, a photocatalyst, upon excitation by visible light, can facilitate the single electron oxidation and reduction of the nickel catalyst, enabling the activation of substrates under mild conditions. nih.gov
Table 1: Key Mechanistic Steps in Catalytic Synthesis of Diarylalkanes
| Mechanistic Step | Description | Key Intermediates |
| Oxidative Addition | The catalyst (e.g., Ni(0)) inserts into the carbon-halogen bond of an aryl halide. | Ni(II)-aryl complex |
| Transmetalation | An organometallic reagent transfers an aryl group to the nickel center. | Diaryl-Ni(II) complex |
| Reductive Elimination | The two aryl groups on the nickel center couple to form the product, regenerating the catalyst. | Diarylalkane product, Ni(0) catalyst |
| β-Hydride Elimination | An undesired side reaction where a β-hydrogen is transferred to the metal, forming an alkene and a metal hydride. | Alkene, Metal-hydride species |
Stereoselective Synthesis and Enantiomeric/Diastereomeric Control in this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is of significant interest, as the introduction of chirality can have profound effects on the biological activity and material properties of these molecules. Transition metal-catalyzed asymmetric arylations are a powerful strategy for preparing enantiomerically enriched gem-diarylalkane compounds. rsc.org
Enantioselective synthesis of chiral 1,1-diarylalkanes can be achieved through various catalytic asymmetric reactions. researchgate.net One common approach is the asymmetric hydrogenation of prochiral 1,1-diarylalkenes. This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively add hydrogen across the double bond, leading to the formation of one enantiomer in excess.
Another powerful technique is the enantioselective cross-coupling of benzylic electrophiles with aryl nucleophiles. For instance, the nickel-catalyzed cross-coupling of benzylic pivalates with arylboroxines has been shown to produce chiral diarylalkanes with high yields and enantioselectivities. thieme-connect.com The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. The absolute configuration of the product can suggest whether the oxidative addition step proceeds with inversion or retention of configuration. thieme-connect.com
The use of chiral sulfoxides as starting materials offers an alternative route for the enantioselective synthesis of diarylalkanes. The reaction of chiral (hetero)aryl benzyl (B1604629) sulfoxides with Grignard reagents can yield enantiomerically pure diarylalkanes. worktribe.com This method circumvents common issues associated with transition metal-catalyzed cross-couplings, such as proto-demetalation and β-hydride elimination. worktribe.com
For the synthesis of more complex this compound derivatives with multiple stereocenters, diastereoselective reactions are crucial. Organocatalysis has emerged as a valuable tool for controlling diastereoselectivity. For example, sequential organocatalytic Michael-domino Michael/aldol reactions have been developed for the synthesis of complex cyclic structures with multiple contiguous stereogenic centers, achieving excellent diastereoselectivity. uniroma1.it While not directly applied to this compound, the principles of using chiral organocatalysts to control the formation of multiple stereocenters can be adapted for the synthesis of complex, chiral this compound derivatives.
Table 2: Strategies for Stereoselective Synthesis of Diarylalkanes
| Strategy | Description | Key Features |
| Asymmetric Hydrogenation | Reduction of a prochiral 1,1-diarylalkene using a chiral catalyst. | Creates a single stereocenter. |
| Enantioselective Cross-Coupling | Coupling of a benzylic electrophile with an aryl nucleophile using a chiral transition metal catalyst. | Can generate high enantiomeric excess. thieme-connect.com |
| Chiral Auxiliaries | Use of a chiral starting material, such as a chiral sulfoxide, to direct the stereochemical outcome. | Provides access to enantiomerically pure products. worktribe.com |
| Organocatalysis | Use of small organic molecules as catalysts to control stereoselectivity in bond-forming reactions. | Can be used to create multiple stereocenters with high diastereoselectivity. uniroma1.it |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is essential for developing more sustainable and environmentally benign chemical processes. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for chemists to design safer and more efficient synthetic routes. acs.org
Catalysis , the ninth principle of green chemistry, is central to modern synthetic methodologies for this compound. yale.edu The use of catalytic reagents, such as nickel or palladium complexes, is inherently greener than using stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste. chinesechemsoc.orgacs.org
The use of Safer Solvents and Auxiliaries (Principle 5) is another important consideration. acs.org Traditional organic solvents can be volatile, flammable, and toxic. Research into greener alternatives, such as water, supercritical fluids, or bio-based solvents, is ongoing. The choice of solvent can also impact the efficiency and selectivity of the reaction.
Design for Energy Efficiency (Principle 6) aims to minimize the energy requirements of chemical processes. yale.edu The development of catalytic systems that operate at ambient temperature and pressure is a key goal. Photoredox catalysis, which utilizes visible light as an energy source, can often be performed under mild conditions, reducing the energy input compared to reactions requiring high temperatures. beilstein-journals.org
The principle of Reducing Derivatives (Principle 8) suggests that unnecessary derivatization steps should be minimized or avoided. acs.org The development of direct C-H activation and functionalization methods for the synthesis of diarylalkanes aligns with this principle, as it can eliminate the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents. researchgate.net
Finally, the third principle, Less Hazardous Chemical Syntheses , advocates for the use and generation of substances with little to no toxicity. skpharmteco.com This involves considering the toxicity of the starting materials, reagents, catalysts, and products. For example, while palladium is an effective catalyst, nickel is a more earth-abundant and less expensive alternative, which can be a consideration in green chemistry, although its toxicity must also be managed. chinesechemsoc.org The development of iron-catalyzed reactions, as iron is a more benign metal, is a significant step towards greener chemical synthesis. acs.org
By integrating these principles into the design of synthetic routes for this compound, it is possible to develop processes that are not only efficient and selective but also have a reduced environmental impact.
Chemical Reactivity and Transformation Pathways of Diphenylundecane
Electrophilic Aromatic Substitution Reactions on Diphenylundecane Phenyl Moieties
The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comscienceforecastoa.comdalalinstitute.com In these reactions, an electrophile attacks the electron-rich π system of the benzene (B151609) ring, replacing a hydrogen atom. The long undecane (B72203) chain acts as an alkyl substituent on the phenyl rings. Alkyl groups are known to be activating and ortho-, para-directing for EAS. organicchemistrytutor.com This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (also known as an arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at the ortho or para positions. masterorganicchemistry.comorganicchemistrytutor.com
The general mechanism for EAS proceeds in two main steps:
Attack by the electrophile : The aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comdalalinstitute.com
Deprotonation : A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic π system and yielding the substituted product. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions applicable to the phenyl moieties of this compound include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from the well-established principles of EAS on alkylbenzenes.
| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ortho- and Para-nitrothis compound |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Ortho- and Para-bromothis compound |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Ortho- and Para-alkylthis compound |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho- and Para-acylthis compound |
Oxidative Transformations of the Undecane Aliphatic Chain
The undecane chain of this compound can undergo oxidation, particularly under catalytic conditions. The oxidation of long-chain alkylaromatic hydrocarbons is a significant process for producing valuable chemicals. journals.co.za Reactions can be engineered to target specific positions on the aliphatic chain, although the benzylic positions (the carbon atoms attached to the phenyl rings) are generally the most susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.
Catalytic oxidation often employs transition metal catalysts and an oxidizing agent, such as molecular oxygen or hydrogen peroxide. journals.co.zathieme-connect.de These processes can convert the aliphatic C-H bonds into alcohols, ketones, or carboxylic acids. For instance, the liquid-phase oxidation of alkylbenzenes using cobalt and bromide catalysts in carboxylic acid media can yield intermediate products like aldehydes and ketones. journals.co.za
Research into the upcycling of polyolefins, which are long-chain aliphatic polymers, has provided insights into the catalytic breakdown and functionalization of long hydrocarbon chains. chinesechemsoc.orgacs.org Techniques such as catalytic hydrocracking and hydrogenolysis break C-C bonds, while oxidative processes introduce oxygen-containing functional groups. chinesechemsoc.orgacs.org For example, iron-based catalysts have been used for the oxidative cracking of polyethylene (B3416737) at moderate temperatures, yielding long-chain functionalized chemicals. chinesechemsoc.org Similarly, remote oxidation of aliphatic C-H bonds can be achieved with high selectivity using specialized iron catalysts, allowing for hydroxylation at positions distant from existing functional groups. nih.gov
While specific data on this compound is limited, studies on similar molecules, like sec-octylbenzene, show that microbial oxidation can lead to a variety of metabolites, indicating cleavage and functionalization along the alkyl chain. nih.gov Photochemical oxidation using hydroxyl radicals generated from H2O2 can also oxidize saturated hydrocarbons to alcohols and carbonyl compounds. muni.cz
| Oxidation Type | Typical Reagents/Catalyst System | Potential Products | Relevant Finding |
|---|---|---|---|
| Catalytic Air Oxidation | Cobalt/Bromide catalysts, O₂ | Ketones, Aldehydes, Carboxylic acids | Liquid-phase oxidation of alkylbenzenes can achieve high selectivity for intermediate oxidation products. journals.co.za |
| Remote C-H Hydroxylation | Fe(PDP) catalysts, H₂O₂ | Alcohols (at specific chain positions) | Iron-based catalysts enable site-selective oxidation of aliphatic C-H bonds in complex molecules. nih.gov |
| Photochemical Oxidation | H₂O₂, UV light | Alcohols, Carbonyl compounds | Hydroxyl radicals generated photochemically can oxidize saturated C-H bonds in frozen aqueous solutions. muni.cz |
| Microbial Oxidation | Microorganisms (e.g., Nocardia cyriacigeorgica) | Various acids and ketones | Bacteria can degrade alkylbenzenes through complex metabolic pathways involving chain oxidation and cleavage. nih.gov |
Photochemical Reactivity Studies of this compound
The photochemical reactivity of a molecule describes its behavior upon absorbing light. This can lead to various transformations, such as degradation, isomerization, or cyclization. nih.gov For aromatic compounds, photochemical reactions can involve the excited states of the phenyl rings. For aliphatic chains, photodegradation can occur, especially in the presence of photosensitizers or chromophoric organic matter that generate reactive species like triplet states or singlet oxygen. copernicus.org
Studies on photochemical action plots, which map reactivity as a function of wavelength, reveal that a molecule's maximum reactivity does not always align with its maximum light absorption. nih.govresearchgate.net This highlights the complexity of photochemical processes, which depend on the nature of the excited state and its subsequent reaction pathways rather than just the efficiency of light absorption. researchgate.net
While direct photochemical studies specifically on this compound are not available in the provided search results, general principles can be applied. The phenyl groups could potentially undergo reactions typical of aromatic chromophores. However, without specific chromophores that absorb strongly in the UV-visible range, direct photodegradation of the molecule would likely require high-energy UV light. The presence of impurities or environmental chromophores could sensitize the molecule to photodegradation under natural sunlight conditions. Research on the photodegradation of atmospheric chromophores shows that photooxidation can alter the chemical composition and reactivity of organic matter over time. copernicus.org
Given the lack of specific experimental data for this compound, this area remains a subject for future investigation. Research would be needed to determine the quantum yields, potential photoproducts, and the influence of environmental factors on its photochemical stability.
Design, Synthesis, and Characterization of Diphenylundecane Derivatives and Analogs
Derivatives with Functionalized Undecane (B72203) Chains (e.g., Hydroxylated, Oxygenated Analogs)
The introduction of functional groups, such as hydroxyl and other oxygen-containing moieties, along the undecane chain of diphenylundecane can significantly alter the molecule's properties. While direct hydroxylation of an aromatic ring is challenging and not commonly performed in a laboratory setting, it is a known transformation in biological pathways. pressbooks.pub The synthesis of hydroxylated analogs often involves multi-step processes. For instance, the synthesis of 3-hydroxy-3-phenacyloxindole (B183172) analogs involves the condensation of substituted isatins and acetophenones. nih.gov
The synthesis of oxygenated analogs has been achieved through various modernized methods. psu.edu For example, the design and synthesis of novel curcuminoid derivatives, which contain oxygenated functionalities, involve a multi-step organic synthesis with good yields. nih.gov These syntheses often start with aldehydes and involve reactions like the Wittig reaction to form key intermediates. nih.gov The introduction of oxygen can also be part of a broader strategy to create functionalized derivatives, such as in the synthesis of polysubstituted 2,5-dihydropyrrole derivatives, which can be subsequently oxidized. organic-chemistry.org
The characterization of these functionalized derivatives relies on standard analytical techniques. Spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR are crucial for confirming the proposed structures and the successful incorporation of functional groups. organic-chemistry.org
Aromatic Modifications and Substitutions on this compound
Modifying the phenyl rings of this compound through aromatic substitution is a key strategy for creating new derivatives. Nucleophilic aromatic substitution (SNAr) is a common method used to introduce various functional groups onto an aromatic ring. vapourtec.comwikipedia.org This type of reaction is particularly effective when the aromatic ring is made electron-deficient by the presence of electron-withdrawing groups. vapourtec.commasterorganicchemistry.com The position of these groups can significantly influence the reaction rate. masterorganicchemistry.com For example, placing an electron-withdrawing group ortho or para to the leaving group leads to faster reactions compared to a meta positioning. masterorganicchemistry.com
Electrophilic aromatic substitution is another important pathway for modifying aromatic rings, allowing for the introduction of halogens like chlorine and iodine. pressbooks.pub While direct fluorination is often too reactive, specific reagents have been developed for this purpose. pressbooks.pub Aromatic nitration, achieved with a mix of nitric and sulfuric acids, and sulfonation, using fuming sulfuric acid, are other classic examples of electrophilic substitution. pressbooks.pub
The synthesis of derivatives with aromatic modifications can be complex. For instance, the synthesis of diphenylamine (B1679370) macrocycles involves a protocol of two Ugi four-component reactions followed by a Buchwald–Hartwig macrocyclization. rsc.org The resulting compounds can be further functionalized to create a diverse library of molecules.
Macrocyclic Structures Incorporating this compound Backbones (e.g., Higher Paracyclophanes)
The undecane chain of 1,11-diphenylundecane serves as a flexible backbone for the synthesis of higher [n.n]paracyclophanes. psu.edu These macrocyclic structures, where two aromatic rings are linked by aliphatic chains, have unique conformational properties. The synthesis of these cyclophanes can be achieved through various methods, including a modernized version of existing protocols that utilize 1,11-diphenylundecane as a starting material. psu.edu
Recent advancements have focused on creating functionalized and structurally diverse paracyclophanes. nih.gov One strategy involves a sequence of Diels-Alder and retro-Diels-Alder reactions to build new researchgate.net-, rsc.org-, and rsc.orgparacyclophanes. nih.gov Another approach uses a catalyst-transfer macrocyclization (CTM) reaction, specifically the Pd-catalyzed Buchwald–Hartwig cross-coupling, to efficiently form π-conjugated aza[1n]paracyclophanes. nih.gov This method is notable for its high yields and applicability to various ring sizes. nih.gov The synthesis of planar-chiral macrocycles has also been achieved through enantioselective electrophilic aromatic aminations. researchgate.net
Conformational Analysis of Derived Paracyclophanes
The conformational properties of paracyclophanes derived from this compound are a significant area of study. The long undecane bridge in higher [n.n]paracyclophanes allows for considerable flexibility. psu.edu The presence of substituents on the ansa chain (the aliphatic bridge) can significantly impact the rotational barriers of the cyclophane. researchgate.net For example, an all-carbon quaternary center on the ansa chain has been shown to increase the rotational barrier. researchgate.net
Computational methods, such as density functional theory (DFT) calculations, are employed to understand the conformational behavior of these macrocycles. researchgate.net These studies have suggested that chiral substituents can shrink the ansa chain by compressing bond angles, making conformational rotation more difficult. researchgate.net The photophysical properties of these macrocycles are often studied using UV-vis and fluorescence spectroscopies, complemented by theoretical calculations to understand through-space π-delocalization. rsc.org
Heteroatom-Containing this compound Analogs (e.g., Diaza-diphenylundecane Bis Oximes)
The incorporation of heteroatoms such as nitrogen and oxygen into the this compound structure leads to analogs with distinct chemical properties. An example is the synthesis of 4,8-Diaza-3,9-diphenylundecane-2,10-dione bis oxime. google.com The synthesis of such oxime derivatives can be achieved through standard chemical routes, often involving the reaction of a suitable dione (B5365651) monoxime with a diamine. google.com The resulting bis oxime can exist as different stereoisomers, such as dl and meso forms, which can be separated and characterized. google.com
The synthesis of heteroatom-containing analogs is a broad field. organic-chemistry.orgthieme.de For instance, a series of new dioximes and their corresponding diamines have been synthesized by reacting bisaldehydes with hydroxylamine (B1172632) hydrochloride, followed by reduction. researchgate.net The characterization of these compounds involves techniques like elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net The introduction of heteroatoms can also be part of the synthesis of more complex structures, such as in the creation of α-heteroatom derivatized analogues of other parent compounds. nih.gov
The design of "smart" bis-oxime antidotes, which are uncharged and can have improved properties, highlights the potential of these heteroatom-containing structures. nih.gov The synthesis of such compounds often involves creating a central heterocyclic core to which the oxime groups are attached. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Diphenylundecane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the Diphenylundecane structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of this compound isomers. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each hydrogen and carbon atom.
For the isomer 1,1-Diphenylundecane , the spectra exhibit characteristic signals corresponding to the aromatic rings, the unique methine proton (CH) bonded to both rings, and the long aliphatic undecane (B72203) chain.
¹H NMR Spectrum: The ten protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (δ 7.1–7.3 ppm). The single methine proton, being adjacent to two electron-withdrawing phenyl groups, is significantly deshielded and appears as a triplet downfield in the aliphatic region. The protons of the methylene (B1212753) (CH₂) group adjacent to this methine carbon also show a distinct multiplet. The remaining methylene groups of the long alkyl chain produce a large, overlapping signal around δ 1.2–1.3 ppm, while the terminal methyl (CH₃) group appears as a characteristic triplet at approximately δ 0.88 ppm.
¹³C NMR Spectrum: The carbon spectrum shows distinct signals for the aromatic and aliphatic carbons. The two ipso-carbons (the aromatic carbons directly attached to the alkyl chain) are observed around δ 145 ppm. The other aromatic carbons (CH) resonate between δ 126–129 ppm. The methine carbon (CH) bonded to the phenyl rings has a chemical shift of approximately δ 52 ppm. The carbons of the undecane chain appear in the range of δ 14–40 ppm, with the terminal methyl carbon being the most shielded at ~δ 14.1 ppm.
The following table summarizes typical NMR data for 1,1-Diphenylundecane .
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 7.30–7.15 | m (Multiplet) | 10H, Aromatic protons (Ar-H) |
| 3.58 | t (Triplet) | 1H, Methine proton (Ar₂-CH-) | |
| 2.01 | m (Multiplet) | 2H, Methylene protons (-CH-CH₂-) | |
| 1.30–1.20 | br s (Broad Singlet) | 16H, Methylene protons (-(CH₂)₈-) | |
| 0.88 | t (Triplet) | 3H, Terminal methyl protons (-CH₃) | |
| ¹³C NMR | 145.2 | s (Singlet) | ipso-Aromatic carbons (Ar-C) |
| 128.4 | s (Singlet) | Aromatic carbons (Ar-CH) | |
| 127.9 | s (Singlet) | Aromatic carbons (Ar-CH) | |
| 126.1 | s (Singlet) | Aromatic carbons (Ar-CH) | |
| 52.3 | s (Singlet) | Methine carbon (Ar₂-CH-) | |
| 40.1 – 14.1 | Multiple signals | Aliphatic carbons (C₁₀H₂₁) |
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent technique for identifying functional groups. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and aliphatic components. Key vibrational modes include C-H stretching, C=C ring stretching, and C-H bending. The absence of signals for other functional groups (e.g., O-H or C=O) confirms the hydrocarbon nature of the pure compound.
The primary absorption bands observed in the IR spectrum of this compound are:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020–3080 cm⁻¹).
Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), confirming the presence of the long undecane chain.
Aromatic C=C Stretching: Two or three medium-intensity bands in the 1450–1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 690–900 cm⁻¹ region. For isomers with monosubstituted phenyl rings (like 1,1-Diphenylundecane), strong absorptions are expected around 750 cm⁻¹ and 700 cm⁻¹, which are highly indicative of this substitution pattern.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
|---|---|---|
| 3080–3020 | C-H Stretch | Aromatic (Phenyl Rings) |
| 2955–2850 | C-H Stretch | Aliphatic (Undecane Chain) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~750 and ~700 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl Rings |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Degradation Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a complex mixture.
For this compound (C₂₃H₃₂), the nominal molecular weight is 308 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 308. The fragmentation pattern is highly dependent on the isomer but is generally dominated by cleavage at the bond beta to the phenyl rings (benzylic cleavage), as this process forms highly stable carbocations.
For 1,1-Diphenylundecane , the most prominent fragmentation pathway is the cleavage of the C1-C2 bond of the undecane chain. This results in the formation of the exceptionally stable diphenylmethyl cation, which gives rise to the base peak (the most intense peak) in the spectrum at m/z 167 .
GC-MS is particularly valuable in applied fields, such as the analysis of lubricants, fuels, or environmental samples, where this compound may be present as a component or a degradation product. For instance, it has been identified in studies of the thermal degradation of polymers or as a component in synthetic oils, where the GC separates it from other hydrocarbons before MS provides definitive identification based on its mass and fragmentation.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 308 | [M]⁺ | [C₂₃H₃₂]⁺ | Molecular Ion |
| 167 | [CH(C₆H₅)₂]⁺ | [C₁₃H₁₁]⁺ | Base Peak; Diphenylmethyl cation from benzylic cleavage |
| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Fluorenyl cation, from loss of H₂ from m/z 167 |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium cation, a common fragment from alkylbenzenes |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in this compound Research
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the two phenyl rings. The UV spectrum is similar to that of other alkylbenzenes, such as toluene (B28343) or ethylbenzene. It is characterized by:
A weak, fine-structured absorption band (B-band) between 240–270 nm, corresponding to the π → π* transition of the benzene ring, which is formally forbidden but made weakly allowed by vibrational coupling.
A strong absorption band (E-band) at shorter wavelengths, typically below 220 nm.
Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, can also be used. Aromatic hydrocarbons like this compound are known to fluoresce. This property allows for highly sensitive detection and quantification, which is useful in trace analysis, such as monitoring its presence in environmental matrices or as a tracer in material science studies. The excitation wavelength would typically be set near the absorption maximum (~260 nm), with emission observed at a longer wavelength.
Advanced Chromatographic Separation Techniques for this compound and Related Compounds
Chromatography is essential for the isolation and purification of this compound from reaction mixtures and for the separation of its various isomers. Techniques like column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are routinely employed.
While GC is effective for separating many isomers based on boiling point differences, HPLC is particularly powerful for separating non-volatile isomers or those with very similar boiling points, such as stereoisomers.
For this compound isomers that possess chiral centers, HPLC can be used to separate diastereomers. Consider the isomer 5,6-Diphenylundecane , which has two chiral centers at C5 and C6. This structure exists as two pairs of enantiomers: the (syn) pair, (5R,6S)- and (5S,6R)-Diphenylundecane (also known as the meso compound if the substituents were identical), and the (anti) pair, (5R,6R)- and (5S,6S)-Diphenylundecane.
The syn and anti pairs are diastereomers of each other. Due to their different three-dimensional shapes, diastereomers have different physical properties and can be separated using standard, achiral chromatography. Normal-phase HPLC using a silica (B1680970) gel column is highly effective for this purpose.
Stationary Phase: Silica Gel (SiO₂)
Mobile Phase: A non-polar solvent system, such as a mixture of Hexane (B92381) and a polar modifier like Ethyl Acetate or Isopropanol (e.g., 99:1 Hexane:Ethyl Acetate).
Detection: UV detector set to a wavelength where the phenyl rings absorb, typically 254 nm or 260 nm.
In such a separation, the two diastereomers interact differently with the polar surface of the silica gel, leading to different retention times and allowing for their isolation and collection as separate fractions. The separation of the enantiomers within each pair would subsequently require a chiral stationary phase (CSP).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and purity assessment of compounds. libretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). wvu.edu For non-polar compounds like this compound, normal-phase TLC is commonly employed, where the stationary phase is polar (e.g., silica gel) and the mobile phase is non-polar. savemyexams.comwisc.edu
In the analysis of this compound, the stationary phase is typically silica gel (SiO₂), a highly polar adsorbent. wvu.eduoup.com The mobile phase, or eluent, would be a non-polar solvent or a mixture of non-polar solvents. wisc.edu Given the non-polar nature of the undecane chain and the relatively non-polar phenyl groups, this compound is expected to have a weak affinity for the polar stationary phase and a strong affinity for a non-polar mobile phase. Consequently, it will travel a significant distance up the TLC plate, resulting in a relatively high Retention Factor (R_f) value. wisc.edusavemyexams.com The R_f_ value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. khanacademy.org
Research on long-chain aliphatic hydrocarbons using High-Performance Thin-Layer Chromatography (HPTLC) on silica gel 60 F₂₅₄ plates has shown that a mobile phase of 100% hexane can effectively separate such compounds, yielding an R_f_ value of approximately 0.69 for a standard long-chain hydrocarbon. jppres.com Since this compound contains aromatic rings, it is slightly more polar than a simple long-chain alkane. Therefore, its R_f_ value would be expected to be slightly lower than that of undecane but higher than more polar aromatic compounds when using a non-polar eluent like hexane. The separation can be optimized by adjusting the polarity of the mobile phase; for instance, adding a slightly more polar solvent like toluene or dichloromethane (B109758) to the hexane could modify the R_f_ values to achieve better separation from other components in a mixture. umass.edu
Visualization of the separated spots on the TLC plate is necessary as this compound is colorless. This can be achieved by using a TLC plate containing a fluorescent indicator (e.g., F₂₅₄), which allows the spots to be seen under UV light. wvu.edusavemyexams.com Alternatively, staining with iodine vapor or a specific staining agent that reacts with hydrocarbons can be used. wvu.edusavemyexams.com
Table 1: Illustrative TLC Data for this compound and Related Compounds This table presents expected R_f_ values based on the principles of TLC. The stationary phase is silica gel and the mobile phase is n-hexane.
| Compound Name | Structure | Expected Polarity | Expected R_f Value |
| n-Undecane | C₁₁H₂₄ | Very Low | ~0.80 |
| This compound | C₂₃H₃₂ | Low | ~0.70 |
| Benzene | C₆H₆ | Low-Medium | ~0.60 |
| Benzoic Acid | C₇H₆O₂ | High | ~0.10 |
Multivariate Spectroscopic Methods for Complex Mixture Analysis
Multivariate spectroscopic methods, often referred to as chemometrics, are powerful analytical tools for the quantitative and qualitative analysis of complex mixtures where the spectral signals of individual components heavily overlap. wvu.edunih.gov These techniques use mathematical and statistical models to extract meaningful information from spectroscopic data, such as that obtained from UV-Visible, fluorescence, or Raman spectroscopy. google.comscielo.org.co For mixtures containing this compound, such as petroleum products or environmental samples, these methods are invaluable for determining its concentration without the need for complete physical separation. nih.govdmu.dk
The core principle involves building a calibration model using a set of standards with known compositions and their corresponding spectra. google.com This model correlates the spectral variations to the concentration changes of the components. Common multivariate calibration algorithms include Principal Component Regression (PCR) and Partial Least Squares (PLS) regression. leidenuniv.nl
Application to Hydrocarbon Mixtures:
In the context of analyzing hydrocarbon mixtures, UV-Visible or fluorescence spectroscopy is often employed. scielo.org.coleidenuniv.nl Aromatic hydrocarbons, including diphenylalkanes, exhibit characteristic absorbance and fluorescence spectra. leidenuniv.nl When analyzing a complex mixture like a fuel oil, the individual spectrum of this compound would be obscured by the spectra of numerous other aromatic and aliphatic compounds. nih.gov
A typical workflow would involve:
Data Acquisition: Recording the spectra (e.g., UV-Vis or Raman) for a set of calibration samples containing known, varying concentrations of different hydrocarbon classes (e.g., saturates, mono-aromatics, di-aromatics, poly-aromatics). google.comscielo.org.co this compound would fall into a subclass of di-aromatics.
Model Building: Using a multivariate algorithm like PLS to build a regression model. The PLS algorithm finds a set of latent variables that describe the maximum covariance between the spectral data (X-variables) and the concentration data (Y-variables). leidenuniv.nl
Model Validation: The predictive ability of the model is tested using an independent set of validation samples.
Prediction: The validated model is then used to predict the concentration of components, such as the total di-aromatic content or specifically this compound (if calibrated for), in unknown samples based on their spectra. nih.gov
For instance, Raman spectroscopy coupled with multivariate analysis has been successfully used to predict the concentrations of benzene and other substituted aromatic hydrocarbons in fuels. google.com Similarly, UV-Vis spectroscopy combined with chemometrics can determine the content of mono-, di-, and polyaromatic compounds in diesel and gas oil samples. scielo.org.coresearchgate.net A model could be developed to specifically quantify diphenylalkanes as a class within a complex hydrocarbon matrix.
Table 2: Conceptual Data for a PLS Model for Aromatic Hydrocarbon Analysis This table illustrates the conceptual relationship between spectral data and component concentrations used in a multivariate model. The values are for illustrative purposes only.
| Sample ID | Total Aromatic Content (UV-Vis Absorbance at 260 nm) | Mono-aromatics (%) (Reference Method) | Di-aromatics (incl. This compound) (%) (Reference Method) | Poly-aromatics (%) (Reference Method) | Predicted Di-aromatics (%) (PLS Model) |
| Cal-01 | 0.35 | 10 | 5 | 2 | 5.1 |
| Cal-02 | 0.50 | 15 | 8 | 3 | 7.9 |
| Cal-03 | 0.65 | 12 | 15 | 5 | 14.8 |
| Val-01 | 0.42 | 12 | 6 | 2.5 | 6.2 |
| Unk-01 | 0.58 | - | - | - | 11.5 |
Theoretical and Computational Investigations of Diphenylundecane
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure of diphenylundecane, which in turn governs its reactivity. northwestern.edu Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface of molecules, providing valuable information about stable structures and reaction pathways. scienceopen.comresearchgate.net For a molecule like this compound, these calculations can elucidate the distribution of electrons within the molecule, identify regions susceptible to electrophilic or nucleophilic attack, and predict various electronic properties.
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. researchgate.netrsc.org The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the presence of two phenyl rings is expected to influence these frontier orbitals significantly, with the π-systems of the rings playing a key role in the electronic transitions. nih.gov
Reactivity predictions can be further refined by calculating various quantum chemical descriptors. nqcc.ac.uk These descriptors, derived from the electronic structure, can quantify a molecule's propensity to act as an electrophile or a nucleophile. rsc.org For instance, the calculated electrostatic potential map of this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for chemical reactions.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Significance |
| HOMO Energy | Relatively high due to π-electrons of the phenyl rings. | Indicates the ability to donate electrons in a reaction. |
| LUMO Energy | Relatively low due to the aromatic system. | Indicates the ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | Moderate, suggesting reasonable stability but potential for reactivity under certain conditions. | Relates to the molecule's excitability and reactivity. |
| Electron Density | Concentrated on the phenyl rings. | Highlights the most reactive sites in the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The long, flexible undecane (B72203) chain of this compound allows for a vast number of possible conformations. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational landscape and understanding the molecule's dynamic behavior. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the preferred shapes (conformations) of the molecule and the energy barriers between them. sci-hub.st
For this compound, MD simulations would likely show that the undecane chain can adopt various folded and extended conformations. The presence of the bulky phenyl groups at each end of the chain will impose significant steric constraints, influencing the accessible conformations. nih.gov The simulations can quantify the probability of finding the molecule in a particular conformation, providing a picture of its structural flexibility. pitt.edu
MD simulations are also invaluable for studying intermolecular interactions. nih.gov By simulating a system containing multiple this compound molecules, it is possible to investigate how they pack together in a condensed phase and to calculate properties like the enthalpy of vaporization. acs.org These simulations can reveal the nature and strength of non-covalent interactions, such as van der Waals forces and π-π stacking between the phenyl rings, which govern the physical properties of the substance. semanticscholar.org
Table 2: Conformational and Interaction Data for this compound from MD Simulations
| Aspect Investigated | Potential Findings | Implications |
| Conformational Flexibility | The undecane chain exhibits numerous gauche and anti conformations. | Affects physical properties like viscosity and melting point. |
| Phenyl Group Orientation | The phenyl groups can rotate, but their orientations are correlated with the chain's conformation. | Influences intermolecular packing and electronic interactions. |
| Intermolecular Forces | Dominated by van der Waals interactions along the alkyl chain and potential for weak π-π stacking between phenyl rings. | Determines bulk properties such as boiling point and solubility. |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions involving this compound can be achieved through reaction pathway modeling. This involves using quantum chemical methods to map out the energetic landscape of a reaction, from reactants to products, including the high-energy transition states that must be overcome. nih.gov
For example, modeling the oxidation of this compound would involve identifying the most likely sites for initial hydrogen abstraction, which would be influenced by the presence of the phenyl groups. researchgate.net The calculations would then trace the subsequent steps of the reaction, identifying intermediates and the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. youtube.com
Transition state analysis provides detailed information about the geometry and electronic structure of the highest-energy point along the reaction coordinate. youtube.com By examining the vibrational frequencies of the transition state structure, it is possible to confirm that it is indeed a true transition state (characterized by one imaginary frequency) and to gain insight into the atomic motions involved in the reaction. youtube.com Such studies are crucial for understanding the selectivity and efficiency of chemical reactions.
Derivation of Structure-Property Relationships from Computational Chemistry
A major strength of computational chemistry is its ability to establish quantitative structure-property relationships (QSPR). mdpi.commdpi.com By systematically calculating the properties of a series of related molecules, it is possible to develop models that predict the properties of new, unstudied compounds. researchgate.netnih.gov
For this compound and related diphenylalkanes, computational methods can be used to calculate a range of properties, such as boiling point, viscosity, and thermal stability. acs.org By correlating these calculated properties with specific structural features (e.g., the length of the alkyl chain, the position of the phenyl groups), a predictive model can be built.
For instance, by performing quantum chemical calculations on a series of diphenylalkanes with varying chain lengths, one could derive a relationship between the chain length and the HOMO-LUMO gap. This relationship could then be used to estimate the electronic properties of other diphenylalkanes without the need for further calculations. These QSPR models are valuable tools in materials science and chemical engineering for designing molecules with specific desired properties.
Applications of Diphenylundecane in Advanced Materials Science
Diphenylundecane as a Component in Polymer Science and Engineering
In polymer science and engineering, the introduction of additives is a fundamental strategy to tailor the properties of the final material for specific applications. enpress-publisher.comsjtu.edu.cn this compound serves as a modifying agent that can influence the performance of polymeric systems. Its distinct structure, combining non-polar aliphatic and aromatic characteristics, allows it to interact with polymer chains, altering their arrangement and mobility. ontosight.ai
The table below illustrates the hypothetical effects of incorporating this compound into a generic polymer matrix, based on established principles of polymer science.
| Property | Base Polymer (Hypothetical) | Polymer with this compound (Expected Effect) | Rationale |
| Glass Transition Temp (Tg) | 100 °C | Increased | The rigid phenyl groups restrict polymer chain mobility, increasing the energy required for segmental motion. rsc.org |
| Tensile Strength | 50 MPa | Variable | The effect is complex; phenyl groups may increase stiffness, while the aliphatic chain could introduce flexibility, modulating the ultimate tensile strength. libretexts.org |
| Young's Modulus | 2.5 GPa | Increased | The addition of rigid aromatic components generally increases the stiffness and resistance to elastic deformation of the polymer. libretexts.org |
| Elongation at Break | 5% | Decreased | Increased rigidity and intermolecular hindrance from the bulky additive can reduce the polymer's ability to stretch before breaking. libretexts.org |
| Thermal Degradation Temp | 350 °C | Increased | This compound's inherent high thermal stability can elevate the degradation onset temperature of the composite material. ontosight.aimdpi.com |
Integration of this compound Motifs in Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.orgnih.gov These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic interactions, are central to the formation of complex, functional architectures in a field known as host-guest chemistry. wikipedia.orguclouvain.be
The structure of this compound makes it a suitable candidate for integration as a "guest" molecule within larger "host" systems, such as cyclodextrins, calixarenes, or pillararenes. sioc-journal.cnrsc.org The long, hydrophobic undecane (B72203) chain can be encapsulated within the non-polar cavity of a macrocyclic host, driven by the hydrophobic effect in aqueous media. nih.gov Simultaneously, the terminal phenyl groups can engage in π-π stacking interactions with aromatic moieties on the host or other guest molecules. These dynamic and reversible non-covalent bonds allow for the self-assembly of well-defined supramolecular structures. rsc.org
The integration of this compound motifs can be used to construct advanced assemblies like pseudorotaxanes or supramolecular polymers, where the guest molecule is threaded through one or more host macrocycles. sioc-journal.cnrsc.org
| Structural Feature of this compound | Type of Non-Covalent Interaction | Role in Host-Guest Assembly |
| Undecane (C11) Aliphatic Chain | Hydrophobic Interactions, van der Waals Forces | Acts as the primary guest component, fitting into the hydrophobic cavity of a host molecule. nih.gov |
| Phenyl (-C6H5) Groups | π-π Stacking, van der Waals Forces | Can provide additional binding affinity and directional control through aromatic interactions. wikipedia.org |
Nanomaterials Functionalization with this compound
Functionalization is the process of modifying the surface of nanomaterials to enhance their properties and tailor them for specific applications, such as improving their dispersion, stability, or catalytic activity. mdpi.comrsc.org Carbon nanomaterials like graphene and carbon nanotubes (CNTs) are often functionalized to improve their compatibility with other materials, particularly polymer matrices. slideshare.netnih.gov
This compound can be employed as a surface-modifying agent for nanomaterials. Its long aliphatic chain provides a non-polar interface, which can be particularly useful for dispersing hydrophobic nanomaterials in organic solvents or non-polar polymer melts. This process, often achieved through non-covalent functionalization, relies on van der Waals forces to adsorb the this compound molecules onto the nanomaterial surface.
This surface modification can prevent the aggregation of nanoparticles, which is a common challenge that can limit their effectiveness. rsc.org By creating a sterically hindered surface, functionalization with this compound can lead to more stable dispersions and a more uniform integration into composite materials, ultimately enhancing the final product's mechanical or electrical properties. mdpi.comnih.gov
| Nanomaterial | Purpose of Functionalization with this compound | Expected Outcome |
| Carbon Nanotubes (CNTs) | To improve dispersion in a non-polar polymer matrix (e.g., polyethylene (B3416737), polypropylene). | Enhanced mechanical strength and electrical conductivity of the resulting nanocomposite due to uniform CNT distribution. slideshare.net |
| Graphene | To prevent re-stacking of graphene sheets (agglomeration) in an organic solvent. | Creation of a stable graphene dispersion suitable for producing thin films or composite materials with improved barrier and electronic properties. mdpi.com |
| Metal Nanoparticles | To create a hydrophobic surface coating for compatibility with oil-based systems. | Stable suspension of nanoparticles in lubricating oils or hydrocarbon-based formulations, preventing aggregation and sedimentation. rsc.org |
Catalysis and Reaction Engineering Involving Diphenylundecane
Diphenylundecane Derivatives as Ligands in Organometallic Catalysis
The exploration of this compound derivatives as ligands in organometallic catalysis is an emerging field. The long undecane (B72203) chain provides a flexible yet sterically influential backbone, which can be functionalized to create novel ligands for transition metal complexes. While specific data on this compound-based ligands is not extensively available, the principles of ligand design suggest that their unique steric and electronic properties could lead to catalysts with novel activities and selectivities.
One area of potential is the synthesis of pincer-type ligands, where a central aromatic ring is connected to two donor atoms via the undecane chains. The long alkyl chains could influence the solubility of the resulting metal complexes and create a specific microenvironment around the catalytic center.
A structurally related compound, N,N'-diphenyldodecane-1,12-diamine, highlights the potential for long-chain diphenyl compounds to act as ligands. Such diamine ligands can coordinate with transition metals to form complexes that may exhibit catalytic activity in various organic transformations. The undecane backbone in a hypothetical this compound-based ligand would offer a different degree of flexibility and a distinct steric profile compared to a dodecane (B42187) chain, potentially impacting the catalytic performance.
Mechanistic Investigations of Catalytic Processes
Detailed mechanistic investigations of catalytic processes involving this compound are currently not available in the public domain. However, based on related chemistries, several key mechanistic steps can be postulated.
In potential organometallic catalysis using this compound-based ligands, the mechanism would likely involve the coordination of the substrate to the metal center, followed by insertion or other elementary steps, and finally, product release. The this compound ligand would influence the energetics of these steps through its steric and electronic effects.
For heterogeneous catalytic transformations, such as cracking or isomerization of this compound, the mechanism would likely proceed through carbocationic intermediates on the surface of a solid acid catalyst. The stability of these intermediates and the pathways for their rearrangement would be crucial in determining the product distribution.
Catalyst Design and Optimization for this compound-Related Reactions
The design and optimization of catalysts for reactions involving this compound would be guided by the desired transformation.
For organometallic catalysis , the focus would be on the synthesis of this compound derivatives with specific donor groups (e.g., phosphines, amines) to create ligands that can stabilize the desired transition metal in a catalytically active state. The length and flexibility of the undecane chain could be tuned to control the steric environment around the metal center, potentially leading to enhanced selectivity.
For heterogeneous catalysis , catalyst design would involve selecting or developing materials with appropriate pore sizes and acid-site distributions to accommodate the large this compound molecule and facilitate the desired reaction. For instance, in the synthesis of this compound via Friedel-Crafts alkylation, a catalyst with strong Lewis or Brønsted acidity would be required. Optimization would involve tailoring the catalyst's surface area, acidity, and the reaction conditions (temperature, pressure, and flow rates) to maximize the yield and selectivity of the desired product. The prevention of catalyst deactivation due to coking would also be a critical aspect of catalyst design.
Environmental Chemistry and Fate of Diphenylundecane
Biodegradation Pathways and Microbial Metabolism of Diphenylundecane
Biodegradation is the breakdown of organic substances by living organisms, primarily bacteria and fungi. chemsafetypro.com This process is a critical mechanism for the natural attenuation of contaminants in the environment. mdpi.com The susceptibility of a hydrocarbon to microbial degradation depends on its chemical structure and the prevailing environmental conditions. redalyc.org
For aromatic hydrocarbons like this compound, aerobic biodegradation, which occurs in the presence of oxygen, is generally faster and more efficient than anaerobic degradation. mdpi.comenviro.wiki The initial step in the aerobic degradation of hydrocarbons involves the introduction of oxygen into the molecule by enzymes called oxygenases, making it more water-soluble and reactive. mdpi.com This typically leads to the formation of intermediates such as alcohols, phenols, or catechols. enviro.wiki These intermediates then undergo ring cleavage, breaking down the aromatic structure into simpler carboxylic acids that can enter the central metabolism of the microorganism. enviro.wiki
Phototransformation and Other Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical substance through non-biological processes, with phototransformation (or photolysis) and hydrolysis being the primary mechanisms. chemsafetypro.comnormecows.com Phototransformation is the breakdown of chemicals by sunlight and can be a significant dissipation pathway for substances that absorb light at wavelengths present in the solar spectrum at the Earth's surface (above 290 nm). fera.co.ukfera.co.uk
The process can occur through two main pathways:
Direct photolysis: The chemical itself absorbs a photon of light, leading to its transformation. fera.co.uk
Indirect photolysis: Other substances in the environment, such as nitrates or dissolved organic matter, absorb light and produce reactive species that then react with and transform the chemical. nih.gov
For many organic compounds, phototransformation in water and on soil surfaces can be a key degradation process. fera.co.uknih.gov The rate of photolysis is influenced by factors like the chemical's light absorption spectrum, the intensity of sunlight, and the presence of photosensitizing agents in the environment. nih.gov The breakdown products of phototransformation can sometimes be more toxic than the parent compound. nih.gov
Hydrolysis, the reaction with water, is another important abiotic degradation process, particularly for substances with specific functional groups. The rate of hydrolysis is often dependent on the pH of the water. chemsafetypro.comies-ltd.ch
Sorption and Transport Phenomena in Environmental Media (e.g., soil, water, sediment)
Sorption describes the process by which a chemical adheres to solid particles such as soil and sediment. mdpi.com This phenomenon is a critical factor in determining a chemical's mobility, bioavailability, and ultimately its environmental fate. dss.go.thirost.ir The distribution of a chemical between the solid phase (soil/sediment) and the liquid phase (water) is often quantified by the solid-liquid partition coefficient (Kd). skb.com
Several factors influence the extent of sorption for organic compounds like this compound:
Soil and Sediment Properties: The organic matter content and clay content are primary drivers of sorption for non-ionic organic chemicals. irost.ir The type of soil organic matter also plays a role, with more condensed, "hard" organic carbon showing different sorption behavior than amorphous, "soft" organic carbon. dss.go.th
Chemical Properties: A chemical's hydrophobicity (tendency to avoid water), often indicated by its octanol-water partition coefficient (Kow), is strongly correlated with its sorption potential. nih.gov Hydrophobic compounds tend to sorb more strongly to organic matter in soil and sediment. normecows.com
Environmental Conditions: Factors like pH can influence the surface charge of minerals and the ionization state of some chemicals, affecting sorption. mdpi.com
Sorption is often a biphasic process, involving a rapid initial uptake followed by a much slower, sustained phase that can take days, months, or even longer to reach equilibrium. dss.go.th This slow sorption can significantly impact the long-term transport and persistence of contaminants in subsurface environments. dss.go.th High sorption reduces a chemical's concentration in the water phase, thereby limiting its potential to leach through the soil into groundwater or to be transported in surface waters. fera.co.ukirost.ir
The transport of chemicals in water can occur through diffusion or bulk flow, driven by gradients in their chemical potential. nih.gov The mobility of a chemical in the environment is therefore a function of both its inherent transport properties in water and its interaction with solid media through sorption. fera.co.ukrsc.org
Table 1: Factors Influencing Sorption of Organic Compounds
| Factor | Description | Impact on Sorption of Hydrophobic Compounds |
| Soil/Sediment Organic Matter | The amount of organic carbon in the solid matrix. | Higher organic matter content generally leads to stronger sorption. irost.ir |
| Clay Content | The proportion of clay minerals in the soil/sediment. | Can contribute to sorption, especially in low organic matter soils. irost.ir |
| Octanol-Water Partition Coeff. (Kow) | A measure of a chemical's hydrophobicity. | Higher Kow values are correlated with greater sorption to organic matter. nih.gov |
| Aqueous Solubility | The maximum amount of a chemical that can dissolve in water. | Lower solubility is generally associated with higher sorption. |
| Time | The duration of contact between the chemical and the sorbent. | Sorption can be a slow process, with the amount sorbed increasing over extended periods. dss.go.th |
This table presents general principles of sorption for hydrophobic organic compounds. Specific Kd or Kow values for this compound require targeted experimental studies.
Environmental Fate Modeling and Prediction for this compound
Environmental fate models are quantitative tools used to predict the distribution and concentration of chemicals in the environment. researchgate.netmdpi.com These models integrate information on a chemical's properties with data on environmental characteristics to simulate its transport and transformation over time. researchgate.net
Models like SimpleBox, a "Mackay-type" multimedia box model, divide the environment into interconnected compartments such as air, water, soil, and sediment. rivm.nl By inputting a chemical's emission rates and its rate constants for various fate processes (degradation, sorption), these models can estimate its steady-state concentrations in each compartment. rivm.nl
Key inputs for environmental fate models include:
Chemical Properties: Vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant.
Degradation Rates: Half-lives (DT50) for biodegradation, photolysis, and hydrolysis in different media (water, soil, sediment). chemsafetypro.com
Sorption Coefficients: Soil and sediment partition coefficients (Kd or Koc). fera.co.uk
Emission Scenarios: The rates and locations of chemical release into the environment.
The output of these models provides predicted environmental concentrations (PECs), which can be used in risk assessment to compare against concentrations known to cause no adverse effects. researchgate.net For complex environments like river watersheds, more spatially and temporally resolved models (Spatial River/Watershed Models) may be used to account for variability in hydrology and sediment transport. mdpi.com
The development and application of a reliable environmental fate model for this compound would require specific experimental data on its degradation rates and sorption behavior. In the absence of such specific data, modelers may resort to using data from structurally similar chemicals or Quantitative Structure-Activity Relationship (QSAR) estimations, though this introduces greater uncertainty.
Research on Biological Interactions and Potential Bioactivities of Diphenylundecane
Identification of Diphenylundecane in Natural Extracts with Reported Bioactivity (e.g., Moringa oleifera extracts)
Direct evidence identifying this compound in natural extracts, including those from Moringa oleifera, is not found in the current body of scientific literature. Moringa oleifera is well-documented for its rich content of various bioactive compounds, such as polyphenols, flavonoids, and phenolic acids. nih.govresearchgate.netfrontiersin.org The antioxidant properties of Moringa oleifera extracts are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay; however, the name of this assay refers to the reagent used and does not indicate the presence of diphenyl compounds within the plant extract itself. nih.govresearchgate.netresearchgate.net
While the presence of this compound is not confirmed, Moringa oleifera leaves have been found to contain a variety of other phenolic compounds with recognized health benefits. frontiersin.orgmdpi.com
Table 1: Major Phenolic Compounds Identified in Moringa oleifera Leaves
| Class | Compound Examples | Reported Bioactivity |
|---|---|---|
| Flavonoids | Quercetin, Kaempferol, Apigenin, Isorhamnetin | Antioxidant, Hepatoprotective frontiersin.org |
This table showcases examples of bioactive compounds found in Moringa oleifera, though this compound is not among them based on available research.
Investigations into Molecular Mechanisms of Bioactivity (e.g., Enzyme Interactions, Cellular Pathway Modulations)
Specific investigations into the molecular mechanisms of bioactivity for this compound are not detailed in the available literature. However, studies on other diphenyl compounds, such as biphenyl (B1667301) derivatives and diarylpentanoids, offer insights into potential mechanisms.
Biphenyl compounds, which consist of two connected phenyl rings, are generally non-reactive but can undergo reactions to form derivatives with biological activity. slideshare.netwikipedia.org For instance, hydroxylated biphenyls can act as fungicides. wikipedia.org The stereochemistry of substituted biphenyls, particularly the rotation around the bond connecting the two phenyl rings, can be critical for their interaction with biological targets. wikipedia.orgslideshare.net
Diarylpentanoids, another class of compounds featuring two phenyl rings separated by a five-carbon chain, have shown a range of biological activities, including antitumor and anti-inflammatory effects. nih.govmdpi.com The molecular mechanisms for these activities often involve the modulation of cellular signaling pathways. For example, some diarylpentanoids have been shown to inhibit the phosphorylation of ERK, a key protein in the MAPK signaling pathway, which is involved in cell proliferation and survival. mdpi.com
Research on biphenyl-dithiol single-molecule junctions has explored the electronic conduction mechanisms, which are dependent on the torsion angle between the two phenyl rings and the degree of π-conjugation. arxiv.org This fundamental understanding of how the structure of diphenyl compounds influences their electronic properties may be relevant to their interactions with biological molecules.
Structure-Activity Relationship Studies for Bioactive this compound Derivatives
There are no specific structure-activity relationship (SAR) studies available for this compound derivatives. However, SAR studies on other classes of diphenyl compounds provide valuable principles that could potentially be applied. The core idea of SAR is that the biological activity of a molecule is directly related to its chemical structure. youtube.comyoutube.com
For phenyl alkyl ketones, which share some structural similarities with diphenylalkanes, SAR studies have shown that the position and nature of substituents on the phenyl rings significantly influence their inhibitory activity against enzymes like phosphodiesterase-4. nih.gov For instance, compounds with a small group at one position and a bulkier substitution at another on the phenyl ring can have much higher potency. nih.gov
In the case of 4-phenylchroman analogues, the cis or trans relationship between the phenyl ring and other substituents is a key determinant of their blocking activity at α1-adrenoreceptor subtypes. nih.gov Similarly, for diarylpentanoids, the nature of the aryl rings and the five-carbon bridge between them influences their antibacterial activity. nih.gov
Table 2: Structure-Activity Relationship Principles from Related Diphenyl Compounds
| Compound Class | Structural Feature | Impact on Bioactivity |
|---|---|---|
| Phenyl Alkyl Ketones | Position of substituents on the phenyl ring | Significantly alters enzyme inhibitory potency nih.gov |
| 4-Phenylchroman Analogues | Stereochemistry (cis/trans) of substituents | Determines receptor blocking activity nih.gov |
| Diarylpentanoids | Nature of aryl rings and the linker chain | Influences antibacterial and anti-inflammatory activity nih.govmdpi.com |
This table summarizes key SAR principles from studies on related diphenyl compounds, which may offer a predictive framework for this compound derivatives.
Future Research Directions and Emerging Trends for Diphenylundecane
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The synthesis and transformation of Diphenylundecane stand to benefit significantly from the application of advanced spectroscopic techniques for in-situ reaction monitoring. These methods provide real-time insights into reaction kinetics, mechanisms, and the formation of intermediates, which is crucial for process optimization and control. utwente.nlrsc.org
Future research will likely focus on employing a suite of spectroscopic tools to study this compound reactions as they occur. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are powerful tools for continuous monitoring. rsc.orgrsc.org For instance, an electrochemical cell paired with a recycle loop through a transmission FTIR cell could allow for the continuous tracking of reactions involving this compound. rsc.org Similarly, benchtop NMR spectroscopy, which has proven effective for monitoring esterification and other organic syntheses, could be adapted to follow the progress of reactions such as the functionalization or polymerization of this compound derivatives. osf.iooxinst.com
The use of Attenuated Total Reflection (ATR)-FTIR spectroscopy in microreactors is another promising avenue. utwente.nl This setup allows for the use of small sample volumes and provides excellent control over reaction conditions, making it ideal for detailed kinetic and mechanistic studies of this compound transformations. utwente.nl Furthermore, combining multiple techniques, such as Raman, UV-vis, FTIR, and NMR, in a single setup can offer a more comprehensive understanding of the complex chemical processes involved. rsc.org
Table 1: Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Reactions
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| FTIR/ATR-FTIR | Vibrational modes of functional groups, concentration of reactants and products. utwente.nlresearchgate.net | Monitoring the conversion of functional groups during oxidation, hydrogenation, or polymerization of this compound derivatives. |
| NMR Spectroscopy | Detailed molecular structure, chemical environment of nuclei, reaction kinetics. oxinst.comlibretexts.org | Tracking the formation of isomers or specific products during synthesis or catalytic cracking of this compound. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, suitable for aqueous systems. rsc.org | In-situ analysis of catalytic reactions in various solvent systems, identifying catalyst-substrate interactions. |
| UV-Vis Spectroscopy | Electronic transitions, formation of conjugated systems or colored intermediates. rsc.org | Detecting the formation of aromatic byproducts or charge-transfer complexes during this compound transformations. |
Development of Novel Catalytic Systems for this compound Transformations
The transformation of this compound into more valuable chemical products is a key area for future research, with a strong focus on developing novel and efficient catalytic systems. As a long-chain hydrocarbon, this compound is a candidate for catalytic cracking, a process used to break down large hydrocarbon molecules into smaller, more useful ones like alkanes and alkenes that can be used for petrol or to synthesize other chemicals. savemyexams.comrsc.org
Modern catalytic cracking often employs zeolites, which are complex aluminosilicates, as catalysts at temperatures around 500-700°C. savemyexams.comlibretexts.org Future research could explore the design of shape-selective zeolites or other porous materials specifically tailored to control the product distribution from this compound cracking, potentially favoring the production of high-value aromatic compounds or specific olefins. libretexts.orgcore.ac.uk
Beyond cracking, novel catalysts are sought for other transformations. Metal-Organic Frameworks (MOFs) represent a versatile class of heterogeneous catalysts that combine the high efficiency and selectivity of homogeneous catalysts with the stability and reusability of heterogeneous ones. rsc.org MOFs could be designed with specific active sites (metal nodes or functionalized organic linkers) to catalyze a variety of organic reactions on the this compound backbone, such as oxidation, hydrogenation, or carbon-carbon bond formation. rsc.org Furthermore, developing photocatalytic systems, perhaps using ruthenium complexes activated by light, could enable highly selective transformations under mild conditions. nih.gov
Table 2: Potential Catalytic Systems for this compound Transformations
| Catalytic System | Transformation Type | Potential Products | Research Goal |
|---|---|---|---|
| Zeolites (Aluminosilicates) | Catalytic Cracking libretexts.org | Shorter-chain alkanes, alkenes (e.g., ethene, propene), aromatic compounds (e.g., benzene). savemyexams.comlibretexts.org | Increase yield of high-octane gasoline components and valuable chemical feedstocks. |
| Metal-Organic Frameworks (MOFs) | Functionalization (e.g., Oxidation, Hydrogenation) rsc.org | Alcohols, ketones, or fully saturated cycloalkanes derived from the phenyl groups. | Achieve high selectivity and catalyst reusability under mild reaction conditions. |
| Photocatalysts (e.g., Ruthenium complexes) | Selective C-H activation / Functionalization nih.gov | Specifically functionalized this compound derivatives. | Develop energy-efficient transformations using light as an energy source. |
| Supported Metal Nanoparticles | Hydrogenolysis / Isomerization | Benzene (B151609), toluene (B28343), undecane (B72203), and various isomers. | Convert diphenylalkanes into other valuable aromatic and aliphatic compounds. google.com |
Rational Design of this compound-Based Functional Materials with Tailored Properties
The unique structure of this compound, featuring a long aliphatic chain flanked by two phenyl groups, makes it an attractive building block for the rational design of new functional materials. fitech.io The goal is to create advanced materials where the molecular structure is precisely controlled to achieve specific, tailored properties for cutting-edge applications. rsc.orgeuromat2025.com
One promising direction is the incorporation of this compound derivatives into polymers. Research has already demonstrated the synthesis of unsaturated polyesters using renewable monomers, with one study specifically mentioning the use of a diphenyldodecane-1,12-diol. uc.pt This indicates the potential for creating biocompatible and biodegradable polymers. By modifying the this compound core—for example, by introducing functional groups onto the phenyl rings or the alkyl chain—researchers can tune the properties of the resulting polymers. This could lead to materials with specific thermal stability, mechanical strength, or optical properties. cmu.edu
The self-assembly of this compound-based molecules is another emerging trend. The interplay between the flexible alkyl chain and the rigid phenyl groups could be harnessed to create ordered nanostructures, such as liquid crystals or thin films. These materials could find applications in electronics, sensing, or as soft materials that respond to external stimuli like temperature or light. euromat2025.com
Table 3: Potential this compound-Based Functional Materials
| Material Class | Design Strategy | Tailored Property | Potential Application |
|---|---|---|---|
| Polyesters/Polyamides | Polycondensation of functionalized this compound diols or diamines. uc.pt | Biocompatibility, biodegradability, enhanced thermal stability. | Medical implants, drug delivery systems, high-performance engineering plastics. |
| Liquid Crystals | Introduction of mesogenic groups to the this compound structure. | Specific phase transition temperatures, optical anisotropy. | Display technologies, optical sensors, smart windows. |
| Conducting Polymers | Polymerization of this compound derivatives with conjugated linkers. fitech.io | Electrical conductivity, charge transport capabilities. | Flexible electronics, organic light-emitting diodes (OLEDs), antistatic coatings. |
| Self-Assembled Monolayers | Synthesis of this compound with a surface-active head group. | Tailored surface energy, hydrophobicity/hydrophilicity. | Functional coatings, lubrication, nanoscale patterning. rsc.org |
Interdisciplinary Approaches in Environmental and Biological Studies of this compound
Understanding the complete lifecycle of this compound, from its origins to its ultimate fate and effects, necessitates interdisciplinary research that bridges chemistry, biology, environmental science, and toxicology. numberanalytics.comopenedition.orgresearchgate.net Such collaborative approaches are crucial for addressing the complex interactions between chemical compounds and living systems. ucsd.edu
A significant finding is the identification of 1,11-diphenyl undecane as a major constituent in the root extracts of Moringa oleifera, a plant investigated for its therapeutic properties, including hypotensive activity. bioline.org.brresearchgate.netresearchgate.net This discovery opens a key research avenue requiring collaboration between natural product chemists to isolate and characterize the compound, and pharmacologists and biologists to investigate its mechanism of action and potential bioactivity. researchgate.net
From an environmental perspective, the fate of this compound is of interest. As a lipophilic hydrocarbon, its accumulation in biological membranes could affect their structure and function. researchgate.net Interdisciplinary studies involving environmental chemists and microbiologists are needed to investigate its biodegradability. Understanding how microorganisms break down this compound is essential for assessing its environmental persistence and potential for bioremediation. Toxicologists would play a role in evaluating its potential impact on various organisms within an ecosystem. semanticscholar.org
Table 4: Interdisciplinary Research Framework for this compound
| Research Area | Collaborating Disciplines | Key Research Questions | Expected Outcome |
|---|---|---|---|
| Bioactivity and Natural Occurrence | Natural Product Chemistry, Pharmacology, Botany. | What is the concentration of this compound in Moringa oleifera? What is its mechanism of hypotensive action? bioline.org.br | Elucidation of a natural product's therapeutic potential and mode of action. |
| Environmental Fate and Biodegradation | Environmental Microbiology, Analytical Chemistry, Soil Science. | What are the biodegradation pathways of this compound in soil and water? What microbial species are involved? | Assessment of environmental persistence and development of potential bioremediation strategies. researchgate.neteuropa.eu |
| Ecotoxicology | Toxicology, Aquatic Biology, Ecology. | What is the toxicity of this compound to representative aquatic and terrestrial organisms? Does it bioaccumulate in the food chain? | Comprehensive risk assessment for the compound in various ecosystems. |
| Conservation and Bioprospecting | Conservation Biology, Ethnobotany, Organic Chemistry. | How can the sustainable sourcing of Moringa oleifera be managed? Can synthetic routes to this compound provide an alternative to extraction? ed.gov | Sustainable utilization of a natural resource and development of green chemistry alternatives. |
Q & A
Q. What interdisciplinary approaches integrate this compound’s chemical properties with materials science applications (e.g., polymer additives)?
- Methodological Answer: Study plasticization effects using dynamic mechanical analysis (DMA) and tensile testing. Correlate with molecular weight distribution via gel permeation chromatography (GPC). Explore synergies with antioxidants using accelerated aging tests and Arrhenius modeling .
Methodological Considerations
- Data Contradiction Analysis : Use triangulation of analytical techniques (e.g., NMR, XRD, computational modeling) to resolve discrepancies. Apply Bland-Altman plots for method comparison .
- Experimental Design : Prioritize factorial designs over one-variable-at-a-time (OVAT) approaches to capture interactions between parameters .
- Literature Review : Critically evaluate existing studies for methodological biases, such as uncalibrated instrumentation or insufficient sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
